Enhanced Lipophilicity (LogP and LogD) Relative to Dimethoxy Analog
The compound exhibits a computed XLogP3 of 2.8, which is 0.8 log units higher than the 2.0 value for its closest analog, 2-bromo-4,5-dimethoxyphenylacetic acid [1][2]. This increase in lipophilicity is further reflected in the LogD at pH 7.4: -0.67 for the diethoxy compound versus -1.42 for the dimethoxy analog [3][4]. The 0.75 log unit difference in LogD7.4 indicates that the diethoxy derivative is significantly more lipophilic at physiological pH, a critical factor for passive membrane permeability and blood-brain barrier penetration in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3 and LogD at pH 7.4) |
|---|---|
| Target Compound Data | XLogP3 = 2.8; LogD (pH 7.4) = -0.67 |
| Comparator Or Baseline | 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS 4697-62-5): XLogP3 = 2.0; LogD (pH 7.4) = -1.42 |
| Quantified Difference | ΔXLogP3 = +0.8; ΔLogD7.4 = +0.75 |
| Conditions | Computed values using XLogP3 3.0 and JChem predictor |
Why This Matters
Higher lipophilicity can translate into improved membrane permeability and potentially altered tissue distribution, directly impacting the selection of a building block for CNS-targeted or orally bioavailable compound libraries.
- [1] PubChem. (2-Bromo-4,5-diethoxyphenyl)acetic acid. PubChem CID 5161158. XLogP3 = 2.8. Retrieved April 2026. View Source
- [2] PubChem. 2-Bromo-4,5-dimethoxyphenylacetic acid. PubChem CID 138324. XLogP3 = 2.0. Retrieved April 2026. View Source
- [3] ChemBase. 2-(2-bromo-4,5-diethoxyphenyl)acetic acid. CBID 249775. LogD (pH=7.4) = -0.67266744. Retrieved April 2026. View Source
- [4] ChemBase. 2-Bromo-4,5-dimethoxyphenylacetic acid. CBID 6581. LogD (pH=7.4) = -1.4178925. Retrieved April 2026. View Source
